molecular formula C10H6BrNO2 B1439008 8-Bromoquinoline-2-carboxylic acid CAS No. 914208-15-4

8-Bromoquinoline-2-carboxylic acid

Cat. No.: B1439008
CAS No.: 914208-15-4
M. Wt: 252.06 g/mol
InChI Key: IESLHWGCIUORPV-UHFFFAOYSA-N
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Description

8-Bromoquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6BrNO2. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinoline-2-carboxylic acid typically involves the bromination of quinoline-2-carboxylic acid. One common method is the reaction of quinoline-2-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromoquinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromoquinoline-2-carboxylic acid and its derivatives often involves the interaction with metal ions. The compound can chelate metal ions, forming stable complexes that can interfere with biological processes. For example, in antimicrobial applications, the chelation of metal ions can disrupt the metal-dependent enzymes in microorganisms, leading to their inhibition .

Comparison with Similar Compounds

    8-Hydroxyquinoline-2-carboxylic acid: Known for its strong metal-chelating properties and used in similar applications.

    8-Nitroquinoline-2-carboxylic acid: Another derivative with potential antimicrobial and anticancer properties.

    8-Chloroquinoline-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness: 8-Bromoquinoline-2-carboxylic acid is unique due to the presence of the bromine atom, which can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

8-bromoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESLHWGCIUORPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652822
Record name 8-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914208-15-4
Record name 8-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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